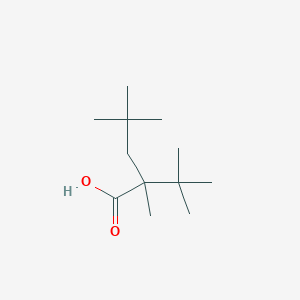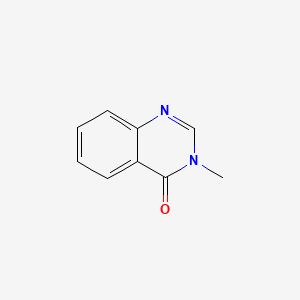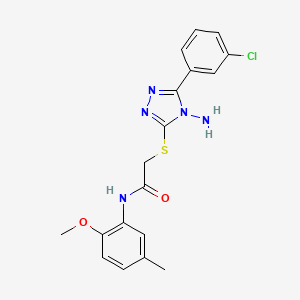
2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-((4-Amino-5-(3-chlorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-méthoxy-5-méthylphényl)acétamide est un composé organique complexe appartenant à la classe des dérivés de triazoles. Les triazoles sont connus pour leur large éventail d'activités biologiques, y compris les propriétés antifongiques, antibactériennes et anticancéreuses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-((4-Amino-5-(3-chlorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-méthoxy-5-méthylphényl)acétamide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d'hydrazine et des aldéhydes ou cétones appropriés dans des conditions acides ou basiques.
Introduction du groupe chlorophényle : Le groupe 3-chlorophényle peut être introduit par une réaction de substitution utilisant des dérivés de chlorobenzène.
Formation du thioéther : La liaison thioéther est formée en faisant réagir le dérivé de triazole avec un composé thiol approprié.
Formation de l'acétamide : La dernière étape implique l'acylation du groupe amine avec du chlorure de 2-méthoxy-5-méthylphénylacétyle en conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de catalyseurs, de températures de réaction contrôlées et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe nitro (le cas échéant) ou le cycle triazole, conduisant à divers dérivés réduits.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile, introduisant différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l'hydrure de lithium et d'aluminium, ou l'hydrogénation catalytique peuvent être utilisés.
Substitution : Des réactifs tels que les halogènes, les agents de nitration ou les agents de sulfonation peuvent être employés dans des conditions appropriées.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés de triazole réduits.
Substitution : Divers dérivés aromatiques substitués.
4. Applications de la recherche scientifique
Chimie médicinale : Le composé peut être étudié pour son potentiel en tant qu'agent antifongique, antibactérien ou anticancéreux.
Études biologiques : Il peut être utilisé pour étudier les interactions des dérivés de triazole avec des cibles biologiques telles que les enzymes ou les récepteurs.
Développement pharmaceutique : Le composé peut servir de composé de référence pour le développement de nouveaux médicaments avec une efficacité et des profils de sécurité améliorés.
Applications industrielles : Il peut être utilisé dans la synthèse d'autres molécules organiques complexes ou comme intermédiaire dans les procédés de fabrication chimique.
5. Mécanisme d'action
Le mécanisme d'action du 2-((4-Amino-5-(3-chlorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-méthoxy-5-méthylphényl)acétamide implique probablement des interactions avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Le cycle triazole peut former des liaisons hydrogène et d'autres interactions avec les sites actifs des enzymes, inhibant potentiellement leur activité. Les groupes chlorophényle et méthoxy-méthylphényle peuvent améliorer l'affinité de liaison et la spécificité du composé.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be explored for its potential as an antifungal, antibacterial, or anticancer agent.
Biological Studies: It can be used to study the interactions of triazole derivatives with biological targets such as enzymes or receptors.
Pharmaceutical Development: The compound may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It can be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl and methoxy-methylphenyl groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
Fluconazole : Un autre dérivé de triazole ayant des propriétés antifongiques.
Itraconazole : Un agent antifongique triazole utilisé pour traiter diverses infections fongiques.
Voriconazole : Un composé triazole antifongique à large spectre.
Unicité
Le 2-((4-Amino-5-(3-chlorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-méthoxy-5-méthylphényl)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui peut conférer des activités biologiques et des propriétés pharmacocinétiques distinctes par rapport à d'autres dérivés de triazole. La présence des groupes chlorophényle et méthoxy-méthylphényle peut améliorer sa puissance et sa sélectivité pour certaines cibles biologiques.
Propriétés
Numéro CAS |
763108-71-0 |
|---|---|
Formule moléculaire |
C18H18ClN5O2S |
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-6-7-15(26-2)14(8-11)21-16(25)10-27-18-23-22-17(24(18)20)12-4-3-5-13(19)9-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
Clé InChI |
QQUJNTBXXMVAPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


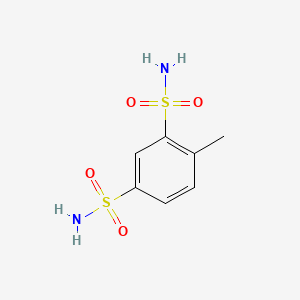

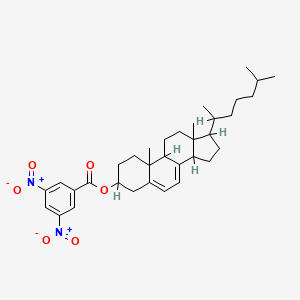
![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)


![2-Butyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005726.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)
